![molecular formula C17H12BrN3S2 B2904915 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine CAS No. 1040646-67-0](/img/structure/B2904915.png)
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C17H12BrN3S2 and its molecular weight is 402.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photovoltaic Device Application
The synthetic route for thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices demonstrates the importance of these compounds in the development of donor−acceptor copolymers for energy harvesting technologies. Specifically, copolymerization with donor segments like fluorene, carbazole, and indolocarbazole through a Suzuki cross-coupling reaction has been explored, highlighting the potential of thieno[3,4-b]pyrazine derivatives in enhancing photovoltaic performance due to favorable optical properties, electrochemical behavior, and energy levels (Zhou et al., 2010).
Anticancer Activity
Another significant application of related pyrazole and pyrazine derivatives is in the field of cancer research. For instance, novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units have shown potent cytotoxicity and apoptotic activity against various cancer cell lines. These findings underscore the therapeutic potential of pyrazolo[1,5-a]pyrazine derivatives in developing new anticancer compounds, demonstrating their ability to induce apoptosis in cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, in a concentration-dependent manner (Liu et al., 2019).
Antimicrobial and Antifungal Activities
Research into sulfur-containing benzothieno[2,3-d]pyrimidines has revealed their potential in combating bacterial and fungal infections. These compounds, synthesized through reactions involving hydrazine hydrate and various derivatives, have been found to exhibit good antibacterial and antifungal activities, highlighting the utility of pyrazolo[1,5-a]pyrazine derivatives in developing new antimicrobial agents (Ghorab & Hamide, 1995).
Synthesis of Heterocyclic Compounds
The synthesis of pyrazolopyrazol derivatives via reactions with donor compounds showcases the versatility of pyrazolo[1,5-a]pyrazine derivatives in organic chemistry. These reactions, conducted in ethanol in the presence of acetic or sulphuric acid, yield products with potential applications in pharmaceuticals and materials science, further underscoring the broad utility of these compounds (Abou-Zied & El-Mansory, 2014).
Mécanisme D'action
While the mechanism of action for “4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” is not explicitly mentioned, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as novel CDK2 inhibitors . CDK2 inhibition is a target for cancer treatment that selectively targets tumor cells .
Orientations Futures
Given the lack of specific information on “4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine”, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. Similar compounds have shown promise as novel CDK2 inhibitors, suggesting potential directions for future research .
Propriétés
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S2/c18-13-4-1-3-12(9-13)11-23-17-15-10-14(16-5-2-8-22-16)20-21(15)7-6-19-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCBZRKDBIUCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
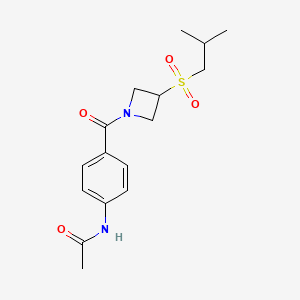
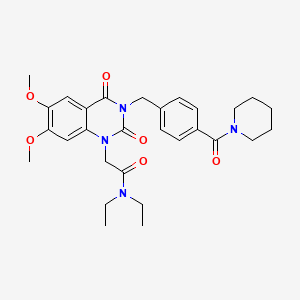
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)


![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)

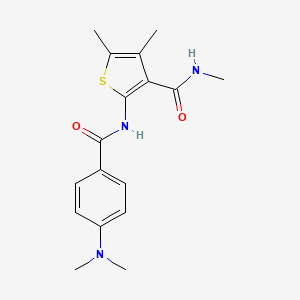
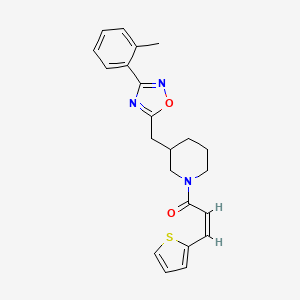

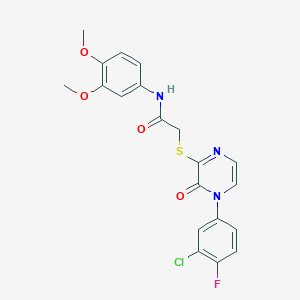
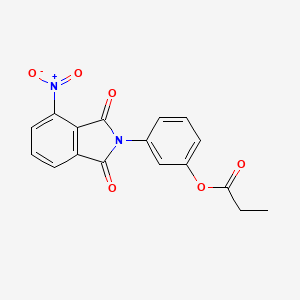
![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)

